![molecular formula C10H24N2O2Si2 B13809694 2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
2,3-Butanedione bis[o-(trimethylsilyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is a chemical compound with the molecular formula C10H24N2O2Si2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] typically involves the reaction of 2,3-butanedione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,3-Butanedione+2(Trimethylsilyl chloride)+Base→2,3-Butanedione bis[o-(trimethylsilyl)oxime]+By-products
Industrial Production Methods
Industrial production of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butanedione bis[o-(trimethylsilyl)oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] involves its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific molecular targets. This selective interaction is crucial in applications such as enzyme inhibition and protein binding studies .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanedione monoxime: A related compound with one oxime group.
2,3-Butanedione bis[O-(4-methylphenyl)sulfonyl]oxime: Another derivative with different substituents.
Uniqueness
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research .
Propiedades
Fórmula molecular |
C10H24N2O2Si2 |
|---|---|
Peso molecular |
260.48 g/mol |
Nombre IUPAC |
2-N,3-N-bis(trimethylsilyloxy)butane-2,3-diimine |
InChI |
InChI=1S/C10H24N2O2Si2/c1-9(11-13-15(3,4)5)10(2)12-14-16(6,7)8/h1-8H3 |
Clave InChI |
VZOGYSXCSQZKNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO[Si](C)(C)C)C(=NO[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


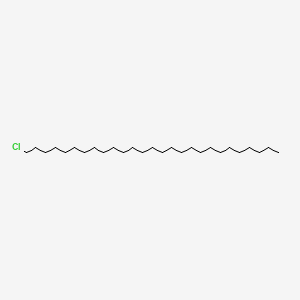
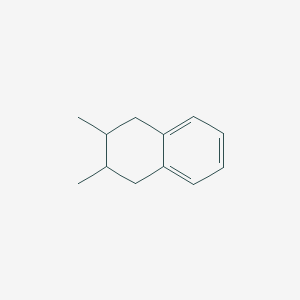
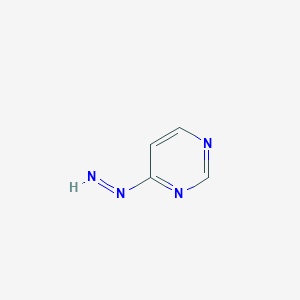
![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)


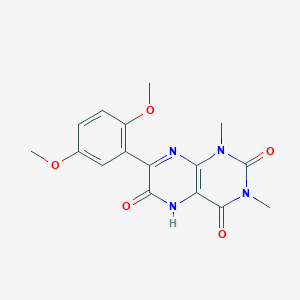
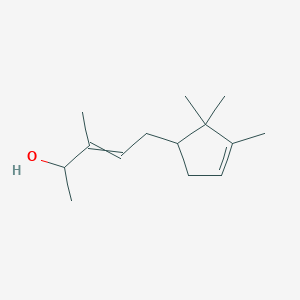
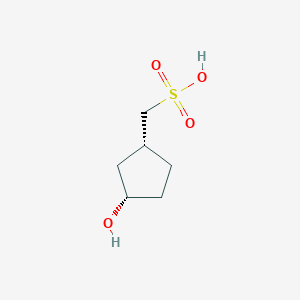
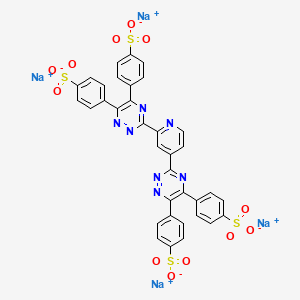
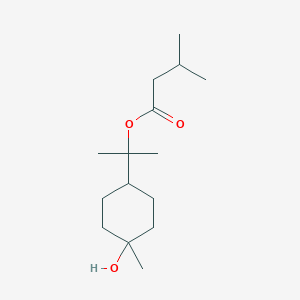
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)

